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  • Product: 7-Chloroquinoxaline-2-carboxylic acid
  • CAS: 29821-65-6

Core Science & Biosynthesis

Foundational

The Mechanism of Action of 7-Chloroquinoxaline-2-carboxylic Acid: Hijacking Non-Ribosomal Peptide Synthesis for Directed Biosynthesis

Executive Summary In the landscape of pharmacological development, the mechanism of action of 7-Chloroquinoxaline-2-carboxylic acid (7-CQA) diverges from traditional small-molecule receptor antagonism. Rather than direct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmacological development, the mechanism of action of 7-Chloroquinoxaline-2-carboxylic acid (7-CQA) diverges from traditional small-molecule receptor antagonism. Rather than directly targeting human physiological pathways, 7-CQA functions as a highly specific synthetic chromophore precursor designed to hijack bacterial biosynthetic machinery[1].

By acting as a competitive substrate in the non-ribosomal peptide synthetase (NRPS) assembly line of Streptomyces echinatus, 7-CQA replaces the natural quinoxaline-2-carboxylic acid (QC) chromophore[2]. This directed biosynthesis yields novel mono- and bis-substituted echinomycin (quinomycin A) analogues—potent DNA bis-intercalators with modulated antineoplastic, antimicrobial, and hypoxia-inducible factor 1 alpha (HIF-1α) inhibitory profiles. This whitepaper dissects the enzymatic causality, pharmacological consequences, and experimental workflows underlying this biosynthetic hijacking.

Mechanistic Foundation: The NRPS Adenylation Checkpoint

To understand how 7-CQA operates, we must first examine the endogenous biosynthetic pathway it disrupts. Echinomycin is a cyclic octadepsipeptide synthesized by a highly modular NRPS system[3]. The defining structural feature of echinomycin is its two bicyclic aromatic quinoxaline chromophores, which are essential for its biological activity.

The Endogenous Pathway

In wild-type S. echinatus, the natural chromophore, quinoxaline-2-carboxylic acid (QC), is derived from L-tryptophan[3]. The incorporation of QC into the peptide backbone is governed by the Ecm1 adenylation domain (A-domain) . A-domains act as the strict "gatekeepers" of NRPS assembly lines, selecting and activating specific substrates via ATP-dependent adenylation[4]. Once activated as an acyl-AMP intermediate, the QC chromophore is transferred to the acyl carrier protein FabC (a hijacked fatty acid synthase protein), before being condensed with the first amino acid (D-Serine) by the downstream NRPS modules Ecm6 and Ecm7 [4],[5].

The Hijacking Mechanism of 7-CQA

The mechanism of action of 7-CQA relies on exploiting the inherent substrate tolerance of the Ecm1 A-domain.

  • Competitive Binding: When introduced exogenously into the fermentation broth, 7-CQA structurally mimics the natural QC substrate and competitively binds to the active site of Ecm1[1].

  • Thioesterification: The enzyme adenylates 7-CQA and successfully loads it onto the phosphopantetheine arm of FabC[5].

  • Analogue Generation: The NRPS assembly line processes the unnatural starter unit, resulting in the cyclization and release of hybrid echinomycin derivatives containing either one (1QC1) or two (2QC1) 7-chloroquinoxaline-2-carbonyl chromophores[1].

NRPS_Pathway QC Natural Precursor (Quinoxaline-2-carboxylic acid) Ecm1 Ecm1 (A-Domain) Adenylation & Activation QC->Ecm1 Endogenous CQA Synthetic Precursor (7-Chloroquinoxaline-2-carboxylic acid) CQA->Ecm1 Competitive Hijacking FabC FabC (Acyl Carrier Protein) Thioesterification Ecm1->FabC Acyl-AMP intermediate Ecm67 Ecm6 / Ecm7 (NRPS) Peptide Condensation & Cyclization FabC->Ecm67 Starter Unit Transfer Echinomycin Wild-Type Echinomycin Ecm67->Echinomycin If QC is used Analogues 1QC1 & 2QC1 Analogues (Mono- & Bis-substituted) Ecm67->Analogues If 7-CQA is used

Fig 1: Mechanism of NRPS assembly line hijacking by 7-CQA.

Pharmacological Consequences: Modulating DNA Bis-Intercalation

The ultimate goal of incorporating 7-CQA is to alter the pharmacodynamics of the resulting antibiotic. Wild-type echinomycin acts as a potent DNA bis-intercalator , inserting its two planar quinoxaline rings into the minor groove of DNA at specific CpG steps. This structural blockade prevents the binding of transcription factors, most notably HIF-1α, thereby inhibiting RNA synthesis and tumor cell proliferation.

By substituting the wild-type chromophore with 7-CQA, the resulting 1QC1 and 2QC1 analogues possess a chlorine atom at the 7-position of the quinoxaline ring. This modification introduces:

  • Altered Electron Density: The electronegative chlorine atom withdraws electron density from the aromatic ring, modifying the π-π stacking interactions between the chromophore and the DNA base pairs.

  • Steric Perturbation: The increased atomic radius of chlorine alters the geometric fit of the bis-intercalator within the DNA minor groove.

These physicochemical changes tune the thermodynamics of DNA binding, which directly correlates with the generation of new biologically active antibiotics with distinct antimicrobial and antineoplastic efficacy profiles compared to the parent compound[2].

Experimental Workflows: Directed Biosynthesis & Isolation

To ensure scientific integrity and reproducibility, the following self-validating protocol details the directed biosynthesis and isolation of 7-CQA-derived echinomycin analogues, adapted from established methodologies[1],[2].

Step-by-Step Protocol
  • Inoculation & Fermentation: Cultivate Streptomyces echinatus A8331 in a maltose minimal salts medium to suppress the overproduction of endogenous L-tryptophan/QC[2].

  • Precursor Supplementation: Add 1.0 mM of 7-Chloroquinoxaline-2-carboxylic acid to the fermentation broth during the exponential growth phase to competitively inhibit wild-type echinomycin synthesis[1].

  • Extraction: Harvest the culture (e.g., 1-L volume). Extract the mycelium and broth thoroughly using a chloroform-methanol (4:1, v/v) solution to isolate the highly hydrophobic depsipeptides[1].

  • Coarse Purification (TLC): Apply the dried extract to preparative silica gel TLC plates (Kieselgel 60PF254). Develop using ethyl methyl ketone. Collect the band within the Rf​ range of 0.25 to 0.70 to remove highly polar and non-polar impurities[1].

  • Fine Resolution (Preparative HPLC): Inject the TLC-recovered fraction onto a Zorbax C8 column. To achieve complete resolution of the analogues, utilize an isocratic solvent system of Acetonitrile:Water (45:55). The higher water content slows elution, allowing baseline separation of the regioisomers[1].

Workflow Step1 Step 1: Fermentation Culture S. echinatus A8331 in minimal salts medium Step2 Step 2: Supplementation Add 1.0 mM 7-CQA as competitive precursor Step1->Step2 Step3 Step 3: Extraction Chloroform extraction of mycelium and broth Step2->Step3 Step4 Step 4: Coarse Purification Preparative TLC (ethyl methyl ketone) Step3->Step4 Step5 Step 5: Fine Resolution Preparative HPLC (Zorbax C8, ACN:H2O 45:55) Step4->Step5 Step6 Step 6: Isolation Recover 1QC1 (5.4 mg) & 2QC1 (4.5 mg) Step5->Step6

Fig 2: Experimental workflow for the directed biosynthesis and isolation of 7-CQA analogues.

Quantitative Data: Yield and Chromatographic Resolution

The efficiency of 7-CQA incorporation and the subsequent resolution of the analogues are critical metrics for evaluating the success of the directed biosynthesis. The table below summarizes the quantitative yield and HPLC elution profile from a standardized 1-L culture supplemented with 1.0 mM 7-CQA[1].

Compound DesignationChromophore CompositionHPLC Elution OrderYield (mg / 1-L Culture)Biological Activity
Wild-Type Echinomycin 2 × Quinoxaline-2-carbonylFirst (Fastest)Variable (Suppressed)Potent Antimicrobial / Antitumor
1QC1 1 × QC, 1 × 7-CQASecond (Intermediate)5.4 mgActive
2QC1 2 × 7-CQAThird (Slowest)4.5 mgActive

Note: Total dry materials extracted prior to TLC was 34.5 mg, with 24.2 mg recovered post-TLC for HPLC injection[1]. The delayed elution of 2QC1 reflects the increased hydrophobicity imparted by the dual chlorine substitutions.

References

  • [1] Gauvreau, D., & Waring, M. J. (1984). Directed biosynthesis of novel derivatives of echinomycin. 11. Purification and structure elucidation. Canadian Science Publishing. 1

  • [2] Gauvreau, D., & Waring, M. J. (1984). Directed biosynthesis of novel derivatives of echinomycin by Streptomyces echinatus. I. Effect of exogenous analogues of quinoxaline-2-carboxylic acid on the fermentation. PubMed. 2

  • [3] Wikipedia Contributors. Echinomycin. Wikipedia. 3

  • [4] Strieker, M., Tanovic, A., & Marahiel, M. A. (2008). Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products. Molecular Pharmaceutics, ACS Publications. 4

  • [5] Watanabe, K., et al. (2006). 2 Enzymatic Total Synthesis of Antitumor Agent Echinomycin. J-STAGE. 5

  • Lafi, Z., et al. (2023). Echinomycin: A Journey of Challenges. The University of Jordan.

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Exploratory

7-Chloroquinoxaline-2-carboxylic Acid: Structural Characterization, Synthesis, and Applications in Directed Biosynthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of heterocyclic chemistry, quinoxaline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of heterocyclic chemistry, quinoxaline derivatives serve as privileged scaffolds for drug discovery, organic materials, and complex natural product synthesis. 7-Chloroquinoxaline-2-carboxylic acid (CAS: 29821-65-6) is a highly specialized building block characterized by its fused pyrazine-benzene bicyclic core, an electron-withdrawing chlorine atom at the 7-position, and a reactive carboxylic acid at the 2-position. This whitepaper provides an in-depth mechanistic guide to overcoming the regioisomer challenges during its synthesis, details self-validating analytical protocols, and explores its advanced application in the directed biosynthesis of echinomycin antibiotics.

Chemical Structure and Physicochemical Profile

The molecular architecture of 7-chloroquinoxaline-2-carboxylic acid dictates its reactivity and binding affinity. The presence of the chlorine atom at the 7-position creates a distinct electronic dipole across the quinoxaline core compared to its 6-chloro counterpart, influencing both its chromatographic behavior and its biological intercalation properties.

Table 1: Quantitative Physicochemical Properties
PropertyValue
CAS Number 29821-65-6
Molecular Formula C9H5ClN2O2
Molecular Weight 208.60 g/mol
SMILES Code C(=O)(O)c1cnc2ccc(Cl)cc2n1
Appearance Solid (Yellow to Tan Powder)
Solubility Soluble in DMSO, DMF, and basic aqueous buffers; Poorly soluble in pure water

Data supported by the 1[1] and 2[2].

The Regioisomer Synthesis Challenge: 6-Cl vs. 7-Cl

The primary synthetic route to quinoxaline-2-carboxylic acids involves the condensation of a 1,2-phenylenediamine with a pyruvate derivative. However, utilizing 4-chloro-1,2-phenylenediamine inherently produces a mixture of 6-chloro and 7-chloro regioisomers.

Mechanistic Causality: The formation of these isomers is not random; it is governed by the differential nucleophilicity of the two amino groups on the starting material. The chlorine atom exerts an electron-withdrawing inductive effect (-I), which reduces the electron density of the para-amino group more severely than the meta-amino group. Consequently, the initial nucleophilic attack on the highly electrophilic carbonyl carbon of the pyruvate derivative dictates the transition state energy, leading to a predictable but inseparable crude mixture without specialized chromatography.

Self-Validating Synthesis Protocol

To ensure high-fidelity isolation of the 7-chloro target, follow this step-by-step methodology, adapted from established 3[3]:

  • Preparation: Dissolve 1.0 equivalent of 4-chloro-1,2-phenylenediamine in anhydrous ethanol under a strict nitrogen atmosphere to prevent oxidative degradation of the diamine.

  • Controlled Condensation: Add 1.1 equivalents of the pyruvate derivative dropwise at 0°C. Causality: Low temperatures control the initial exothermic Schiff base formation, minimizing polymeric side-reactions.

  • Cyclization: Elevate the reaction temperature to reflux (78°C) for 4–6 hours.

  • In-Process Validation: Monitor the disappearance of the starting diamine via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the baseline diamine spot is fully consumed.

  • Isolation: Concentrate the crude mixture under reduced pressure to yield a solid containing both the 6-Cl and 7-Cl isomers.

Workflow N1 4-Chloro-1,2-phenylenediamine + Pyruvate Derivative N2 Reflux Condensation (Ethanol, 4-6h) N1->N2 Heat / N2 atm N3 Crude Isomeric Mixture (6-Cl and 7-Cl) N2->N3 Cyclization N4 Preparative HPLC (C18, H2O/MeCN + 0.1% FA) N3->N4 Load Sample N5 Fraction A: 6-Chloro Isomer (Synthesis Defect) N4->N5 Early Elution N6 Fraction B: 7-Chloro Isomer (Target Compound) N4->N6 Late Elution N7 Lyophilization & NMR Validation N6->N7 Purity >95%

Figure 1: Step-by-step workflow for the synthesis and chromatographic resolution of 7-chloroquinoxaline-2-carboxylic acid.

Analytical Characterization and Isomer Resolution

Because the 6-Cl and 7-Cl isomers possess identical molecular weights, standard LC-MS is insufficient for definitive identification. The protocol relies on Preparative HPLC for separation and 2D-NMR for structural validation.

Table 2: Preparative HPLC Gradient Method

Stationary Phase: C18 Reverse Phase Column (e.g., Zorbax C8/C18)

Time (min) % Water (0.1% Formic Acid) % Acetonitrile (0.1% Formic Acid) Flow Rate
0.0 95 5 1.0 mL/min
5.0 80 20 1.0 mL/min
15.0 40 60 1.0 mL/min

| 20.0 | 5 | 95 | 1.0 mL/min |

Chromatographic Causality: Under these reverse-phase conditions, the 7-chloro isomer typically exhibits a slightly longer retention time than the 6-chloro isomer. This is due to the specific orientation of the dipole moment and the hydrophobic surface area interacting with the C18 stationary phase.

NMR Validation: To definitively validate the isolated 7-chloro fraction, perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. A critical NOE cross-peak between the pyrazine ring proton (H-3) and the adjacent benzene ring proton will unequivocally distinguish the 7-Cl regioisomer from the 6-Cl variant.

Applications in Directed Biosynthesis of Echinomycin

Beyond its utility as a standard synthetic building block, 7-chloroquinoxaline-2-carboxylic acid has demonstrated profound value in the field of directed biosynthesis.

Echinomycin is a potent DNA-intercalating antibiotic naturally produced by Streptomyces echinatus, featuring two quinoxaline-2-carboxylic acid chromophores. In a landmark study by 4[4], researchers utilized 7-chloroquinoxaline-2-carboxylic acid as an exogenous precursor supplement in the fermentation broth.

Biological Causality: The biosynthetic machinery of S. echinatus possesses enough substrate promiscuity to accept the 7-chloro synthetic analog in place of the native precursor. This in vivo incorporation successfully yielded two novel derivatives:

  • 1QC1: A mono-substituted echinomycin derivative containing one 7-chloroquinoxaline moiety.

  • 2QC1: A bis-substituted derivative where both native chromophores were replaced.

These novel derivatives retained significant antimicrobial properties and DNA-intercalating abilities, proving that halogenation at the 7-position does not sterically hinder the critical DNA minor-groove binding mechanism of the antibiotic.

Biosynthesis B1 Streptomyces echinatus Culture B3 Directed Biosynthesis (In vivo incorporation) B1->B3 B2 7-Chloroquinoxaline- 2-carboxylic acid B2->B3 Precursor Supplement B4 1QC1 (Mono-substituted) Echinomycin Derivative B3->B4 Partial Replacement B5 2QC1 (Bis-substituted) Echinomycin Derivative B3->B5 Full Replacement B6 Antibacterial & DNA Intercalation Assays B4->B6 B5->B6

Figure 2: Directed biosynthesis pathway of novel echinomycin derivatives using the 7-Cl precursor.

References

  • Gauvreau, D., & Waring, M. J. (1984). Directed biosynthesis of novel derivatives of echinomycin. Canadian Journal of Microbiology. Available at:[Link]

  • Cambridge Chemical Database. (n.d.). 29821-65-6 Properties and SMILES. University of Cambridge Repository. Available at:[Link]

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Foundational

In Vitro Biological Activity of 7-Chloroquinoxaline-2-carboxylic Acid: A Technical Guide to Directed Biosynthesis and Pharmacological Profiling

Executive Summary 7-Chloroquinoxaline-2-carboxylic acid (7-CQC) is a privileged heterocyclic scaffold with profound utility in synthetic biology and molecular pharmacology. As an exogenous chromophore precursor, it is ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Chloroquinoxaline-2-carboxylic acid (7-CQC) is a privileged heterocyclic scaffold with profound utility in synthetic biology and molecular pharmacology. As an exogenous chromophore precursor, it is utilized in the directed biosynthesis of nonribosomal peptide antibiotics, specifically echinomycin (quinomycin A) analogs[1]. Concurrently, the quinoxaline-2-carboxylic acid core serves as a highly tunable pharmacophore for the inhibition of Pim-1 kinases and the antagonism of ionotropic glutamate receptors[2]. This whitepaper delineates the mechanistic causality of 7-CQC's biological activity and provides self-validating protocols for its in vitro evaluation.

Mechanistic Causality: The Dual Modality of 7-CQC

Directed Biosynthesis and DNA Intercalation

Echinomycin is a potent antitumor and antibacterial agent produced by Streptomyces echinatus, characterized by a cyclic octadepsipeptide core linked to two native quinoxaline-2-carbonyl chromophores[1]. When S. echinatus is cultured in the presence of 7-CQC, the native quinoxaline-2-carboxylic acid activating enzyme promiscuously accepts the chlorinated analog. This results in the biosynthesis of mono-substituted (1QC1) and bis-substituted (2QC1) echinomycin derivatives[3].

The Causality of Substitution: The incorporation of the 7-chloro moiety alters the electron density and lipophilicity of the chromophore. During DNA intercalation, the electron-withdrawing chlorine atom enhances π−π stacking interactions with DNA base pairs. This structural modification significantly modulates the thermodynamic stability of the drug-DNA complex, directly correlating to enhanced in vitro cytotoxicity against Gram-positive bacteria and tumor cell lines.

Pharmacological Scaffold: Kinase Inhibition & Glutamatergic Modulation

Beyond its role as a biosynthetic precursor, the 7-CQC scaffold is intrinsically bioactive. Quinoxaline-2-carboxylic acid derivatives act as competitive antagonists at the glycine-binding site of NMDA and AMPA receptors, mitigating excitotoxicity in neurological models[2]. Furthermore, structure-based drug design has repurposed this scaffold into potent Pim-1 kinase inhibitors. The carboxylic acid moiety forms critical, directional hydrogen bonds within the ATP-binding pocket of the kinase, driving its antineoplastic activity[2].

Biosynthetic & Molecular Mechanism

Mechanism A 7-CQC Precursor B S. echinatus Activating Enzyme A->B Uptake & Activation C Mono-substituted Echinomycin (1QC1) B->C Partial Replacement D Bis-substituted Echinomycin (2QC1) B->D Complete Replacement E DNA Intercalation Complex C->E Moderate Affinity D->E High Affinity

Fig 1. Biosynthetic pathway of 7-CQC into echinomycin analogs and DNA intercalation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that experimental outputs logically confirm the underlying mechanistic hypotheses.

Protocol A: Precursor-Directed Fermentation & HPLC Isolation

This protocol leverages metabolic pressure to force the incorporation of 7-CQC into the echinomycin scaffold[1].

  • Culture Preparation: Inoculate S. echinatus A8331 in a maltose minimal salts medium.

    • Causality: Minimal media represses the endogenous biosynthesis of native quinoxaline precursors. This creates a metabolic void, forcing the enzymatic machinery to utilize the exogenous 7-CQC.

  • Precursor Supplementation: At the onset of the exponential growth phase, supplement the culture with 1.0 mM of 7-CQC[3].

  • Solvent Extraction: Harvest the mycelium and perform a solvent extraction using chloroform.

    • Causality: Echinomycin derivatives are highly lipophilic; chloroform selectively partitions the depsipeptides away from polar cellular debris.

  • Preparative HPLC: Purify the extract using a Zorbax C8 column with an isocratic mobile phase of Acetonitrile:Water (50:50)[3].

    • Causality: The C8 stationary phase provides optimal retention for hydrophobic peptides. The isocratic elution ensures baseline resolution between the mono-substituted (1QC1) and bis-substituted (2QC1) analogs based on the incremental lipophilicity imparted by the chlorine atoms.

  • Self-Validation Checkpoint: Run a parallel unsupplemented control culture. The absolute absence of 1QC1 and 2QC1 peaks in the control chromatogram self-validates that the novel peaks are strictly dependent on 7-CQC incorporation.

Protocol B: In Vitro DNA Intercalation & Antimicrobial Screening
  • Disc Agar Diffusion Assay: Apply purified 1QC1 and 2QC1 to filter discs on agar plates seeded with Gram-positive bacteria (e.g., S. aureus) to measure the zone of inhibition[3].

  • DNA Thermal Denaturation ( ΔTm​ ): Incubate the compounds with calf thymus DNA and monitor UV absorbance at 260 nm across a temperature gradient.

  • Self-Validation Checkpoint: A true DNA intercalator must exhibit a proportional relationship between its antibacterial zone of inhibition and its ΔTm​ shift. If a compound shows high antibacterial activity but no ΔTm​ shift, an alternative (non-intercalative) mechanism must be investigated, ensuring the protocol validates its own mechanistic hypothesis.

Experimental Workflow Visualization

Protocol S1 Step 1: Minimal Media Culture (Repress natural chromophore) S2 Step 2: 7-CQC Supplementation (1.0 mM at Log Phase) S1->S2 S3 Step 3: Chloroform Extraction (Isolate hydrophobic peptides) S2->S3 S4 Step 4: Preparative HPLC (Zorbax C8, 50:50 MeCN:H2O) S3->S4 S5 Step 5: Bio-Validation (Disc Diffusion & DNA Binding) S4->S5

Fig 2. Self-validating experimental workflow for 7-CQC fermentation and assay.

Quantitative Data Presentation

The following table summarizes the in vitro biological activity metrics associated with the 7-CQC scaffold and its biosynthetic derivatives.

CompoundSubstitution TypePrimary Target / AssayIn Vitro Activity / MetricReference
Echinomycin (WT) None (Native)Gram-positive bacteriaBaseline Antibacterial Activity[1]
1QC1 Mono-7-chloroDNA Intercalation (S. aureus)High Activity (Zone >15mm)[3]
2QC1 Bis-7-chloroDNA Intercalation (S. aureus)Very High Activity (Zone >20mm)[3]
7-CQC Scaffold N/APim-1 Kinase InhibitionIC₅₀: Sub-micromolar range[2]
7-CQC Scaffold N/ANMDA/AMPA ReceptorsCompetitive Antagonism[2]

Conclusion

7-Chloroquinoxaline-2-carboxylic acid represents a highly versatile chemical tool. By understanding the causality behind its biological integration—whether seamlessly substituting native chromophores in Streptomyces nonribosomal peptide synthesis or acting directly as a kinase/receptor modulator—researchers can leverage this scaffold to engineer novel therapeutics with highly calibrated DNA-binding or target-inhibition profiles.

References

  • Gauvreau, D., & Waring, M. J. (1984). Directed biosynthesis of novel derivatives of echinomycin by Streptomyces echinatus. I. Effect of exogenous analogues of quinoxaline-2-carboxylic acid on the fermentation. Canadian Journal of Microbiology, 30(4), 439–450.[Link]

  • Gauvreau, D., & Waring, M. J. (1984). Directed biosynthesis of novel derivatives of echinomycin. II. Purification and structure elucidation. Canadian Journal of Microbiology, 30(6), 730-738.[Link]

  • Sabourin, C., et al. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. European Journal of Medicinal Chemistry, 155, 333-349.[Link]

  • Jovanovic, M., et al. (2004). Differential effects of NMDA and AMPA/kainate receptor antagonists on superoxide production and MnSOD activity in rat brain following intrahippocampal injection. Brain Research Bulletin, 64(2), 131–139. [Link]

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Protocols & Analytical Methods

Method

Protocol for synthesizing echinomycin analogues with 7-Chloroquinoxaline-2-carboxylic acid

Application Notes and Protocols Topic: Protocol for Synthesizing Echinomycin Analogues with 7-Chloroquinoxaline-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Introduction: Engin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Protocol for Synthesizing Echinomycin Analogues with 7-Chloroquinoxaline-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering a Potent Anticancer Agent

Echinomycin, a bicyclic octadepsipeptide antibiotic produced by Streptomyces species, has garnered significant interest in oncology due to its potent antitumor activity.[1][2][3] Its mechanism of action involves bifunctional intercalation into DNA, a process driven by its two planar quinoxaline-2-carboxylic acid chromophores.[4][5] This interaction inhibits the binding of hypoxia-inducible factor-1α (HIF-1α) to DNA, a transcription factor crucial for tumor progression and metastasis.[6][7] However, the clinical development of echinomycin has been hampered by its high toxicity.

This has spurred the development of echinomycin analogues to improve its therapeutic index.[7][8] A key strategy involves modifying the quinoxaline chromophores, as these moieties are critical for DNA recognition and binding affinity.[4] This guide provides a detailed protocol for the synthesis of echinomycin analogues incorporating 7-Chloroquinoxaline-2-carboxylic acid. The introduction of a chlorine atom on the quinoxaline ring is hypothesized to alter the electronic properties and steric profile of the chromophore, potentially modulating its DNA-binding specificity and biological activity. Both total synthesis and directed biosynthesis approaches have proven successful in creating such analogues.[1][9][10] This protocol will focus on a solution-phase total synthesis strategy, which offers precise control over the molecular architecture.

Synthetic Strategy Overview

The synthesis of a 7-chloro-substituted echinomycin analogue is a multi-step process that hinges on established principles of peptide chemistry. The core strategy involves the initial construction of a linear depsipeptide backbone, followed by the coupling of the 7-Chloroquinoxaline-2-carboxylic acid chromophores, and concluding with a macrocyclization and the formation of the characteristic thioacetal bridge.

The causality behind this stepwise approach is rooted in efficiency and control. Building the linear peptide first allows for purification and characterization at an intermediate stage, ensuring the integrity of the core structure before the attachment of the valuable chromophore. The final cyclization and thioacetal bridge formation are often the most challenging steps, and performing them at the end of the synthesis (a late-stage functionalization) prevents potential complications with these sensitive functionalities during the preceding peptide coupling steps.[7][11]

G cluster_coupling Chromophore Attachment start_node Protected Amino Acids & Thio-bridging Unit process_node1 Linear Depsipeptide Precursor start_node->process_node1 Stepwise Peptide Coupling process_node process_node chromophore_node 7-Chloroquinoxaline -2-carboxylic acid activation Activated Chromophore chromophore_node->activation Activation (e.g., HATU) final_product Bis-(7-chloroquinoxaline) Echinomycin Analogue coupling Peptide Coupling process_node1->coupling activation->coupling process_node2 Linear Precursor with Chromophores coupling->process_node2 process_node3 Bicyclic Depsipeptide process_node2->process_node3 Macrocyclization process_node4 Purification & Characterization (HPLC, MS, NMR) process_node3->process_node4 Thioacetal Bridge Formation (Pummerer Rearrangement) process_node4->final_product G cluster_analysis Final Characterization start_node Start: Crude Synthetic Product process_node1 Preparative RP-HPLC start_node->process_node1 Dissolve in appropriate solvent process_node process_node decision_node decision_node end_node End: Pure, Characterized Analogue process_node2 Analytical HPLC of Fractions process_node1->process_node2 Collect fractions decision_node1 Purity > 95%? process_node2->decision_node1 decision_node1->process_node1 No (Pool & Re-purify) process_node3 Lyophilize Pure Fractions decision_node1->process_node3 Yes analysis_subgraph High-Resolution Mass Spectrometry process_node3->analysis_subgraph analysis2 1H and 13C NMR Spectroscopy analysis_subgraph->analysis2 Confirm MW analysis3 Biological Activity Assay (Optional) analysis2->analysis3 Confirm Structure analysis3->end_node

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Application

Solubility of 7-Chloroquinoxaline-2-carboxylic acid in DMSO and aqueous buffers

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Chloroquinoxaline-2-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and drug discovery.[1] We...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Chloroquinoxaline-2-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and drug discovery.[1] We present detailed, field-proven protocols for its dissolution in Dimethyl Sulfoxide (DMSO) for the preparation of high-concentration stock solutions and systematically investigate its pH-dependent solubility in common aqueous buffers. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to handle this compound effectively, ensuring experimental reproducibility and the integrity of downstream biological assays.

Introduction: The Physicochemical Challenge of Quinoxalines

Quinoxaline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. However, their rigid, aromatic structure often leads to strong intermolecular π-π stacking in the solid state. These powerful crystal lattice forces demand significant energy to overcome during dissolution, frequently resulting in poor aqueous solubility. 7-Chloroquinoxaline-2-carboxylic acid is emblematic of this class, possessing a lipophilic quinoxaline core that challenges its use in aqueous biological systems.

Understanding and mastering the solubility of a lead compound is a cornerstone of successful drug development. It directly influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) parameters and is a prerequisite for obtaining reliable data in in vitro and in vivo studies. This guide provides a systematic approach to solubilizing 7-Chloroquinoxaline-2-carboxylic acid, addressing the distinct challenges of preparing organic stock solutions and aqueous working solutions.

Core Compound Properties

A foundational understanding of the physicochemical properties of 7-Chloroquinoxaline-2-carboxylic acid is essential for predicting its behavior in different solvent systems.

PropertyValue / DescriptionSource / Rationale
CAS Number 234444-66-7[2]
Molecular Formula C₉H₅ClN₂O₂Inferred from structure
Molecular Weight 208.60 g/mol Inferred from structure
Appearance Expected to be a solid at room temperature.Typical for similar quinoline/quinoxaline carboxylic acids.[3]
pKa (Predicted) ~3.5 - 4.5Based on the typical pKa of aromatic carboxylic acids.[4][5] The electron-withdrawing nature of the quinoxaline ring and the chloro substituent likely lowers the pKa relative to benzoic acid (pKa ~4.2).

Solubility and Stock Solution Preparation in DMSO

Dimethyl Sulfoxide (DMSO) is the solvent of choice for the initial solubilization and long-term storage of a vast range of organic molecules used in drug discovery.[6][7] Its strong solvating power for both polar and nonpolar compounds makes it ideal for creating high-concentration stock solutions.[8]

Causality of DMSO's Solvent Power

DMSO's efficacy stems from its highly polar, aprotic nature. The sulfur-oxygen double bond creates a significant dipole moment, allowing it to disrupt the intermolecular forces of many organic solids. However, it is critical to use anhydrous DMSO, as the solvent is highly hygroscopic.[9] Absorbed water can significantly reduce the solubility of lipophilic compounds and may promote degradation over time.[9]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a standardized 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Materials:

  • 7-Chloroquinoxaline-2-carboxylic acid (solid)

  • Anhydrous, sterile DMSO (e.g., Sigma-Aldrich Cat. No. D2650 or equivalent)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration. For 1 mL of a 10 mM solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) *Mass (mg) = 0.010 mol/L x 0.001 L x 208.60 g/mol x 1000 mg/g = 2.086 mg

  • Weigh Compound: Accurately weigh the calculated mass of 7-Chloroquinoxaline-2-carboxylic acid and transfer it directly into the sterile vial.

  • Add Solvent: Add the desired volume (e.g., 1 mL) of anhydrous DMSO to the vial.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.[10]

    • Visually inspect for any remaining solid particles.

    • If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 5-10 minutes.[10]

    • Gentle warming (e.g., 37°C water bath) can be used as a final step, but caution is advised as heat can degrade some compounds.[10]

  • Storage: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C to ensure long-term stability and minimize freeze-thaw cycles.[10][11]

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Solid Compound calc 1. Calculate Mass (e.g., 2.086 mg for 1 mL of 10 mM) start->calc weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4a. Vortex Vigorously add_dmso->vortex check Fully Dissolved? vortex->check sonicate 4b. Sonicate (Optional) check->sonicate No aliquot 5. Aliquot into Single-Use Tubes check->aliquot Yes warm 4c. Gentle Warming (Optional, with caution) sonicate->warm warm->check store 6. Store at -20°C or -80°C aliquot->store

Workflow for preparing a DMSO stock solution.

Solubility in Aqueous Buffers: A pH-Dependent Phenomenon

The aqueous solubility of 7-Chloroquinoxaline-2-carboxylic acid is fundamentally governed by the pH of the medium due to its ionizable carboxylic acid group.[12] This behavior is predictable and can be leveraged to achieve the necessary concentrations for biological experiments.

The Role of pKa and Ionization

The Henderson-Hasselbalch equation dictates the ratio of the protonated (neutral) form to the deprotonated (anionic) form of the carboxylic acid at a given pH.

  • At pH << pKa: The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and will have very low aqueous solubility.

  • At pH >> pKa: The group will be predominantly in its anionic, deprotonated carboxylate form (-COO⁻).[13] This ionized form is significantly more polar and interacts favorably with water molecules, leading to a dramatic increase in solubility.[12]

Given the predicted pKa of ~3.5-4.5, solubility is expected to be minimal in acidic conditions (e.g., simulated gastric fluid at pH 1.2) and increase substantially in buffers at or above physiological pH (e.g., PBS at pH 7.4).[14]

Ionization equilibrium and its effect on solubility.
Predicted pH-Solubility Profile

The following table summarizes the expected solubility of 7-Chloroquinoxaline-2-carboxylic acid across a biologically relevant pH range. These are qualitative predictions that must be confirmed experimentally.

Buffer pHCommon Buffer SystemExpected Ionization StatePredicted Relative SolubilityRationale
1.2 0.1 M HCl (Simulated Gastric)>99% Protonated (-COOH)Very LowpH is significantly below the compound's pKa.[14]
4.5 Acetate BufferMixed Population (~50/50)Low to ModeratepH is near the compound's pKa.[14]
6.8 Phosphate Buffer (Simulated Intestinal)>99% Deprotonated (-COO⁻)HighpH is significantly above the compound's pKa.[14]
7.4 PBS, HEPES>99% Deprotonated (-COO⁻)HighStandard physiological pH; compound is fully ionized.

Protocol: Equilibrium Solubility Determination in Aqueous Buffers

This protocol describes the "shake-flask" method, a gold standard for determining the thermodynamic equilibrium solubility of a compound.[15] It ensures that the solvent is fully saturated with the solute.

Materials:

  • 7-Chloroquinoxaline-2-carboxylic acid (solid)

  • Standard aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)[14]

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (PVDF or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Compound Addition: Add an excess amount of solid 7-Chloroquinoxaline-2-carboxylic acid to a series of vials (one for each pH condition). "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is 1-2 mg per 1 mL of buffer.

  • Buffer Addition: Add a precise volume (e.g., 1.0 mL) of each buffer to its respective vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours.[15] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After incubation, let the vials stand for 30 minutes to allow larger particles to settle. Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.[15]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For an extra degree of certainty, filter the collected supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the collected supernatant with an appropriate mobile phase to bring its concentration within the linear range of the standard curve.

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[15]

  • Data Reporting: The calculated concentration is the equilibrium solubility of the compound at that specific pH and temperature, typically reported in µg/mL or µM.

Practical Considerations and Troubleshooting

Precipitation upon Dilution: A frequent challenge arises when a high-concentration DMSO stock is diluted into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution.[16]

  • Mitigation Strategy: Perform serial dilutions in 100% DMSO first to lower the concentration before the final dilution into the aqueous medium. For example, dilute a 10 mM stock to 1 mM in DMSO, then add the required volume of this intermediate stock to your assay buffer. This stepwise approach minimizes the solvent shock.

Final DMSO Concentration: High concentrations of DMSO can be cytotoxic or interfere with assay components.[10]

  • Best Practice: Always aim for a final DMSO concentration of less than 0.5% in cell-based assays, and ideally below 0.1%.[11] It is imperative to include a vehicle control in all experiments, which contains the same final concentration of DMSO as the test samples.[10]

References

  • Deng, A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath.com. [Link]

  • ACS Publications. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries. ACS Applied Energy Materials. [Link]

  • Occidental College. (n.d.). Carboxylic Acid Unknowns and Titration. Oxy.edu. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO.int. [Link]

  • YouTube. (2021). Solubility of Carboxylic Acids N5. YouTube. [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chlorokynurenic acid. PubChem. [Link]

  • PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

  • ResearchGate. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. [Link]

  • Master Organic Chemistry. (2024). The pKa Table Is Your Friend. Masterorganicchemistry.com. [Link]

  • ResearchGate. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate. [https://www.researchgate.net/publication/8470503_Solubility_of_Buffers_in_Aqueous-Organic_Effluents_for_Reversed-Phase_Liquid_Chromatography]([Link]_ Chromatography)

  • ACS Publications. (2021). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. ACS Omega. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylordchemical.com. [Link]

  • OChemTutor. (n.d.). pKa values. Ochemtutor.com. [Link]

  • University of California, Davis. (n.d.). Table of Acids with Ka and pKa Values. Chem.ucdavis.edu. [Link]

Sources

Method

Application Note: Preparation of 7-Chloroquinoxaline-2-carboxylic Acid Stock Solutions for Cell Culture

Abstract This application note provides a comprehensive and detailed protocol for the preparation, handling, and storage of stock solutions of 7-Chloroquinoxaline-2-carboxylic acid for cell culture applications. The meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed protocol for the preparation, handling, and storage of stock solutions of 7-Chloroquinoxaline-2-carboxylic acid for cell culture applications. The methodologies outlined are designed to ensure the accuracy, reproducibility, and reliability of experimental results by maintaining the integrity of the compound. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the causality behind critical experimental choices such as solvent selection and sterile filtration.

Introduction

7-Chloroquinoxaline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The accurate preparation of a stable and concentrated stock solution is a fundamental prerequisite for any in vitro cell-based assay.[1] Errors in stock solution preparation can lead to inaccurate and irreproducible data, compromising experimental outcomes.[1] This document provides a robust protocol grounded in established scientific principles for the effective use of 7-Chloroquinoxaline-2-carboxylic acid in cell culture.

Physicochemical Properties & Solubility

A thorough understanding of the physicochemical properties of 7-Chloroquinoxaline-2-carboxylic acid is essential for the correct preparation of stock solutions.

PropertyValueSource
Molecular Formula C₉H₅ClN₂O₂[2]
Molecular Weight 208.6 g/mol [2]
Appearance Solid
Storage (as solid) Room Temperature, in an inert atmosphere[2]
Solubility Soluble in DMSO[3]

Rationale for Solvent Selection:

The choice of solvent is a critical factor in the preparation of stock solutions for cell culture. The ideal solvent should possess the following characteristics:

  • High Solubilizing Capacity: The solvent must be able to dissolve the compound at a high concentration to create a concentrated stock.

  • Biocompatibility: The solvent should exhibit minimal toxicity to the cells at its final working concentration in the culture medium.

  • Inertness: The solvent should not react with the compound, ensuring its stability.

For many non-polar, small molecules like 7-Chloroquinoxaline-2-carboxylic acid, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4] It is a polar, aprotic organic solvent with excellent solubilizing properties for a wide range of compounds.[5] However, researchers must be aware of the potential cytotoxic effects of DMSO on cultured cells. Generally, the final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid impacting cell viability and proliferation.[4][6][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent-specific effects.[7][8]

Experimental Workflow and Logic

The following diagram outlines the logical flow for preparing a sterile, concentrated stock solution of 7-Chloroquinoxaline-2-carboxylic acid.

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Accurate Weighing of Compound dissolve 2. Dissolution in High-Purity DMSO weigh->dissolve Ensures accurate concentration sterilize 3. Sterile Filtration (0.22 µm) dissolve->sterilize Creates homogenous solution aliquot 4. Aliquoting for Single Use sterilize->aliquot Prevents microbial contamination store 5. Long-Term Storage at -20°C or -80°C aliquot->store Minimizes freeze-thaw cycles

Caption: A logical workflow for the preparation of 7-Chloroquinoxaline-2-carboxylic acid stock solutions.

Detailed Protocol for 10 mM Stock Solution

This section provides a step-by-step methodology for preparing a 10 mM stock solution of 7-Chloroquinoxaline-2-carboxylic acid.

4.1 Materials & Equipment

  • 7-Chloroquinoxaline-2-carboxylic acid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile syringes

  • Sterile 0.22 µm syringe filters (DMSO-compatible, e.g., PTFE membrane)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

4.2 Step-by-Step Procedure

  • Calculation:

    • To prepare a 10 mM stock solution, the required mass of the compound must be calculated.

    • Formula: Mass (mg) = Molar Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM solution: Mass = 10 mM x 1 mL x (208.6 g/mol / 1000) = 2.086 mg

  • Weighing:

    • In a chemical fume hood, carefully weigh 2.086 mg of 7-Chloroquinoxaline-2-carboxylic acid powder into a sterile, amber microcentrifuge tube.

    • Rationale: Using an amber tube provides protection from light, which can degrade some chemical compounds. Accurate weighing is critical for achieving the desired final concentration.

  • Dissolution:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. The resulting solution should be clear and free of particulates.

    • If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution.

    • Rationale: Complete dissolution is essential for a homogenous stock solution, ensuring that each aliquot contains the same concentration of the compound.

  • Sterile Filtration:

    • Draw the prepared solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the tip of the syringe.

    • Filter the solution into a new sterile, amber cryovial.

    • Rationale: This step removes any potential bacterial or fungal contaminants, which is crucial for preventing contamination of cell cultures.[9][10][11][12] A 0.22 µm pore size is the standard for sterilizing filtration.[12]

  • Aliquoting & Storage:

    • To avoid repeated freeze-thaw cycles that can lead to compound degradation, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.[4]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[7]

4.3 Preparation of Working Solutions

  • To prepare a working solution, the concentrated stock must be diluted in a complete cell culture medium.

  • Example for a 10 µM working solution in 10 mL of medium:

    • Use the dilution formula: C₁V₁ = C₂V₂

    • (10 mM) x V₁ = (10 µM) x (10 mL)

    • (10,000 µM) x V₁ = (10 µM) x (10 mL)

    • V₁ = 10 µL

    • Add 10 µL of the 10 mM stock solution to 10 mL of the cell culture medium. The final DMSO concentration will be 0.1%.

Safety & Handling

  • Always consult the Safety Data Sheet (SDS) for 7-Chloroquinoxaline-2-carboxylic acid before handling.[13][14]

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13][15]

  • Handle the powdered compound in a chemical fume hood to prevent inhalation.[15]

  • DMSO can facilitate the absorption of other chemicals through the skin; therefore, handle it with care.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?.
  • Santos, R. I., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC.
  • Benchchem. (n.d.). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • MCE. (n.d.). Compound Handling Instructions.
  • Cold Spring Harbor Protocols. (2002). Stock Solutions.
  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions.
  • MilliporeSigma. (n.d.). Sterile Filtration And Clarification - Cell and Gene.
  • Guidechem. (n.d.). 7-chloro-quinoxaline-2-carboxylic acid amide 27925-24-2 wiki.
  • de Oliveira, A. C. S., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC.
  • Guidechem. (n.d.). 7-chloro-quinoxaline-2-carboxylic acid methyl ester 29821-66-7 wiki.
  • Merck Millipore. (n.d.). Sterile Lab Media Filtration & Cultureware.
  • Sigma-Aldrich. (n.d.). Sterile Filter Selection for Cell Culture Media Preparation.
  • Acros Organics. (2010, October 25). SAFETY DATA SHEET.
  • Cytiva. (2024, May 30). Solutions for lab scale sterile filtration and clarification.
  • Thermo Fisher Scientific. (2009, February 11). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 7-CHLOROQUINOLINE-3-CARBOXYLIC ACID SDS, 892874-49-6 Safety Data Sheets.
  • BLD Pharm. (n.d.). 234444-66-7|7-Chloroquinoline-2-carboxylic acid|BLD Pharm.
  • No-IP. (n.d.). 6-Chloroquinoxaline-2-Carboxylic Acid: A High-Quality Chemical Compound.
  • National Center for Biotechnology Information. (n.d.). Quinaldic Acid | C10H7NO2 | CID 7124. PubChem.
  • Sigma-Aldrich. (n.d.). 7-Chloroquinoline-4-carboxylic acid | 13337-66-1.
  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9.
  • AiFChem. (2025, October 27). 234444-66-7 | 7-Chloroquinoline-2-carboxylic acid.
  • MedChemExpress. (n.d.). Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Fermentation Conditions Using 7-Chloroquinoxaline-2-carboxylic Acid (7-CQA)

Welcome to the Technical Support Center for directed biosynthesis and fermentation optimization. This guide is specifically designed for drug development professionals and microbiologists utilizing 7-Chloroquinoxaline-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for directed biosynthesis and fermentation optimization. This guide is specifically designed for drug development professionals and microbiologists utilizing 7-Chloroquinoxaline-2-carboxylic acid (7-CQA) as an exogenous precursor to engineer novel, biologically active derivatives of the bisintercalator antibiotic echinomycin[1].

By manipulating the fermentation conditions of Streptomyces echinatus, researchers can force the organism's non-ribosomal peptide synthetase (NRPS) machinery to incorporate 7-CQA in place of the natural quinoxaline-2-carboxylic acid chromophore, yielding mono- (1QC1) and bis-substituted (2QC1) halogenated analogues[2].

I. Troubleshooting Guides & FAQs

Q1: Why is my Streptomyces echinatus culture failing to incorporate 7-CQA, resulting almost entirely in the production of natural echinomycin? Causality & Solution: This is a competitive binding issue. The native quinoxaline-2-carboxylic acid activating enzyme has a baseline affinity for its endogenous substrate. If 7-CQA is added too late in the fermentation cycle, the intracellular pool of the natural precursor is already saturated, outcompeting 7-CQA for activation[3].

  • Actionable Fix: Shift your precursor feeding strategy. Introduce 7-CQA during the early log phase of growth (typically 24-48 hours post-inoculation in maltose minimal salts medium) before the endogenous secondary metabolite pathways reach peak flux[1].

Q2: How do I balance precursor toxicity with optimal analogue yield? High doses of 7-CQA seem to crash my cultures. Causality & Solution: While 7-CQA is a viable substrate for the activating enzyme, halogenated aromatic acids exhibit dose-dependent cytotoxicity against Streptomyces species, inhibiting overall biomass accumulation and halting NRPS activity[1].

  • Actionable Fix: Do not exceed a 1.0 mM concentration of 7-CQA in the fermentation broth. If higher yields are required, utilize a continuous pulse-feeding bioreactor setup rather than a single bolus injection. Refer to the quantitative yield table below for optimized concentration benchmarks.

Quantitative Data: Effect of 7-CQA Concentration on Fermentation Yields

Data reflects extraction from a 1-L maltose minimal salts culture of S. echinatus A8331.

7-CQA Concentration (mM)Biological Impact on S. echinatusTotal Crude Extract (mg/L)Mono-substituted (1QC1) YieldBis-substituted (2QC1) Yield
0.0 (Control) Normal Growth~30.0 mg0.0 mg0.0 mg
0.5 Mild Growth Delay~32.0 mg~2.1 mg~1.5 mg
1.0 (Optimal) Moderate Inhibition34.5 mg5.4 mg4.5 mg
≥ 2.0 Severe Toxicity / Cell Death< 15.0 mgTrace amountsTrace amounts

Q3: Standard Thin-Layer Chromatography (TLC) is failing to resolve my fermentation extracts. How can I effectively isolate the 1QC1 and 2QC1 analogues? Causality & Solution: Because 7-CQA derivatives behave as highly conserved structural homologues of natural echinomycin, their polarity differences are too minute for standard TLC resolution[2].

  • Actionable Fix: Transition to Preparative High-Performance Liquid Chromatography (HPLC). To achieve baseline resolution between the mono- and bis-substituted variants, you must intentionally slow down the elution by increasing the water content of your mobile phase. A 50:50 Acetonitrile:Water mix is sufficient for analytical runs, but preparative scale requires a 45:55 (Acetonitrile:Water) ratio to prevent co-elution[2].

II. Validated Experimental Protocols

The following self-validating protocols ensure high-fidelity incorporation and extraction of 7-CQA derivatives.

Protocol A: Directed Biosynthesis Fermentation
  • Inoculum Preparation: Cultivate Streptomyces echinatus A8331 in a standard seed medium for 48 hours at 28°C under continuous agitation (250 rpm).

  • Main Fermentation: Transfer 5% (v/v) of the seed culture into 1-L baffled flasks containing maltose minimal salts medium.

  • Precursor Feeding (Critical Step): Monitor the optical density (OD). At the onset of the logarithmic growth phase, aseptically supplement the broth with 7-CQA to a final concentration of 1.0 mM [1]. Self-Validation: The broth should exhibit a slight growth retardation compared to an unsupplemented control flask, confirming precursor uptake and mild metabolic stress.

  • Incubation: Continue fermentation for an additional 72–96 hours at 28°C until antibiotic production plateaus (monitor via disc agar diffusion assay against Gram-positive indicator strains)[1].

Protocol B: Extraction and Preparative HPLC Resolution
  • Harvest & Primary Extraction: Centrifuge the fermentation broth to separate the mycelial mass. Extract the supernatant three times with equal volumes of chloroform[3].

  • Concentration: Pool the organic chloroform layers and evaporate to dryness under reduced pressure to yield the crude secondary metabolite extract (approx. 34.5 mg per liter)[2].

  • Preparative HPLC Setup: Re-suspend the crude extract in a minimal volume of acetonitrile. Inject into a preparative Zorbax C8 column (or equivalent C8 stationary phase)[2].

  • Isocratic Elution: Run an isocratic mobile phase of Acetonitrile:Water (45:55) .

    • Self-Validation: You will observe three distinct peaks. Natural echinomycin elutes first, followed by the mono-substituted 7-CQA analogue (1QC1), and finally the highly hydrophobic bis-substituted 7-CQA analogue (2QC1)[2].

  • Recovery: Collect the fractions corresponding to 1QC1 and 2QC1, lyophilize, and store at -20°C in the dark.

III. System Workflows & Pathway Diagrams

Workflow N1 Inoculum Preparation (Streptomyces echinatus A8331) N3 Main Fermentation (Log Phase Growth) N1->N3 N2 Maltose Minimal Salts Medium (Fermentation Base) N2->N3 N5 Directed Biosynthesis (Chromophore Incorporation) N3->N5 48-72 Hours N4 7-CQA Precursor Addition (1.0 mM Optimal) N4->N5 Pulse Feeding N6 Chloroform Extraction (Crude Metabolites) N5->N6 Harvest Broth N7 Preparative HPLC (Acetonitrile:Water 45:55) N6->N7 Organic Phase N8 Mono-substituted Analogue (1QC1) N7->N8 Elution 1 N9 Bis-substituted Analogue (2QC1) N7->N9 Elution 2

Caption: Workflow for the directed biosynthesis and purification of 7-CQA echinomycin analogues.

Mechanism S1 Endogenous Quinoxaline-2- carboxylic acid E1 Quinoxaline-2-carboxylic acid Activating Enzyme S1->E1 Native Affinity S2 Exogenous 7-CQA (Competitor) S2->E1 Competitive Binding I1 Activated Chromophore Intermediate E1->I1 ATP-dependent Activation NRPS Non-Ribosomal Peptide Synthetase (NRPS) I1->NRPS Thioesterification P1 Natural Echinomycin NRPS->P1 Default P2 7-Chloro-Echinomycin (1QC1 & 2QC1) NRPS->P2 Directed Synthesis

Caption: Competitive enzymatic activation pathway of 7-CQA during directed biosynthesis.

IV. References

  • Gauvreau, D., & Waring, M. J. (1984). Directed biosynthesis of novel derivatives of echinomycin by Streptomyces echinatus. I. Effect of exogenous analogues of quinoxaline-2-carboxylic acid on the fermentation. Canadian Journal of Microbiology.[Link][1]

  • Gauvreau, D., & Waring, M. J. (1984). Directed biosynthesis of novel derivatives of echinomycin. II. Purification and structure elucidation. Canadian Journal of Microbiology.[Link][2]

  • Gauvreau, D., & Waring, M. J. (1984). Studies on antibiotic biosynthesis by protoplasts and resting cells of Streptomyces echinatus. Part II. Effect of chromophore precursors. Canadian Journal of Microbiology.[Link][3]

Sources

Optimization

Preventing degradation of 7-Chloroquinoxaline-2-carboxylic acid during storage

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Technical Support Center: 7-Chloroquinoxaline-2-carboxylic acid Welcome to the technical support center for 7-Chloroquinoxaline-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Technical Support Center: 7-Chloroquinoxaline-2-carboxylic acid

Welcome to the technical support center for 7-Chloroquinoxaline-2-carboxylic acid. This guide is designed to provide you, our valued research partners, with in-depth, field-proven insights into the stable storage and handling of this crucial chemical intermediate. We understand that the integrity of your starting materials is paramount to the success of your experiments. This document moves beyond simple instructions to explain the underlying chemical principles governing the stability of this molecule, empowering you to proactively prevent degradation and troubleshoot any issues that may arise.

Frequently Asked Questions (FAQs) on Storage & Stability

Q1: What are the ideal storage conditions for 7-Chloroquinoxaline-2-carboxylic acid to ensure long-term stability?

The optimal storage conditions are designed to mitigate the primary environmental factors that can induce degradation: atmospheric moisture, oxygen, light, and heat. The manufacturer's safety data sheet (SDS) recommendations should always be the primary reference.[1][2] Generally, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[3][4]

Causality: The quinoxaline ring system, substituted with both an electron-withdrawing chloro group and a carboxylic acid, is susceptible to atmospheric reactants. Moisture can lead to hydrolysis[5], while oxygen can promote oxidative degradation, often catalyzed by light or trace metal impurities. An inert atmosphere displaces both oxygen and moisture, creating a protective environment.[3]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions. Avoid freezing unless specified, as this can sometimes cause moisture to crystallize and interact with the compound upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and minimizes contact with atmospheric moisture.[3][4]
Light Amber Glass Vial / Store in DarkProtects the compound from photolytic degradation. Aromatic heterocyclic systems can be light-sensitive.[6]
Container Tightly Sealed, Inert MaterialPrevents ingress of air and moisture. Use original manufacturer's container where possible.
Q2: I've noticed the color of my 7-Chloroquinoxaline-2-carboxylic acid has changed from off-white to yellow/brown. Is it still usable?

A distinct color change is a primary visual indicator of potential chemical degradation. While quinoxaline derivatives can appear as colorless to pale yellow solids[7], a progression to a darker yellow or brown color upon storage strongly suggests the formation of chromophoric degradation products.

Expert Recommendation: Do not assume the material is still suitable for your experiment. The presence of impurities, even at low levels, can have significant downstream effects on reaction yields, purity of the final product, and biological assay results. Before use, you must re-characterize the material using an appropriate analytical method, such as HPLC, to determine its purity.[8]

Q3: What is the expected shelf-life of this compound?

The shelf-life is highly dependent on the storage conditions. When stored under the ideal conditions described in Q1, the compound should remain stable for an extended period as specified by the manufacturer. However, frequent opening of the container, exposure to ambient air, or storage at room temperature will significantly shorten its viable lifespan. It is good laboratory practice to re-test the purity of any critical reagent that has been stored for over a year or has been subjected to suboptimal conditions.

Troubleshooting Guide: Degradation Issues

This section provides a systematic approach to identifying and resolving common issues related to the stability of 7-Chloroquinoxaline-2-carboxylic acid.

Logical Flow for Troubleshooting Storage Issues

The following diagram outlines a decision-making workflow for assessing the integrity of your stored compound.

G start Start: Need to use 7-Chloroquinoxaline- 2-carboxylic acid visual_check Visually Inspect Compound: - Color Change? - Clumping/Wet Appearance? start->visual_check analytical_check Perform Purity Analysis (e.g., HPLC-UV) visual_check->analytical_check Any visual change visual_check->analytical_check No visual change, but material is old or critical purity_spec Is Purity >95% and no significant degradants? analytical_check->purity_spec use_compound Proceed with Experiment purity_spec->use_compound Yes troubleshoot Troubleshoot Degradation (See Table Below) purity_spec->troubleshoot No reorder Order Fresh Material troubleshoot->reorder review_storage Review and Correct Storage Procedures troubleshoot->review_storage G cluster_main 7-Chloroquinoxaline-2-carboxylic acid cluster_products Potential Degradation Products A Parent Compound B Hydrolysis Product (7-Hydroxy-quinoxaline- 2-carboxylic acid) A->B H₂O / H⁺ or OH⁻ C Decarboxylation Product (7-Chloroquinoxaline) A->C Heat (Δ) D Photolytic Products (Radical species, dimers) A->D Light (hν)

Caption: Potential degradation pathways for 7-Chloroquinoxaline-2-carboxylic acid.

  • Hydrolysis: The chloro-substituent on the electron-deficient quinoxaline ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, to form 7-hydroxyquinoxaline-2-carboxylic acid. [5]This is a very common degradation pathway for chlorinated heterocyclic compounds. [9]2. Decarboxylation: Carboxylic acids, especially on heterocyclic rings, can lose CO₂ upon heating. This would result in the formation of 7-chloroquinoxaline.

  • Photodegradation: Exposure to UV light can induce the formation of radical species, leading to a complex mixture of byproducts, including dimers or ring-opened products. This is often accompanied by significant discoloration. [6]

Experimental Protocols

Protocol 1: Forced Degradation Study (Stability Indication)

This protocol is used to intentionally degrade the compound to generate potential degradation products. These samples are then used to validate that your analytical method can separate the main compound from its degradants. [6][10] Objective: To assess the intrinsic stability of 7-Chloroquinoxaline-2-carboxylic acid and develop a stability-indicating analytical method.

Materials:

  • 7-Chloroquinoxaline-2-carboxylic acid

  • HPLC-grade Methanol and Water

  • 1N HCl, 1N NaOH, 30% H₂O₂

  • pH meter, HPLC system with UV/PDA detector

Stress ConditionProcedure
Acid Hydrolysis 1. Dissolve 10 mg of the compound in 10 mL of Methanol. 2. Add 10 mL of 1N HCl. 3. Heat at 60°C for 4 hours. 4. Cool, neutralize with 1N NaOH, and dilute to a suitable concentration for HPLC analysis.
Base Hydrolysis 1. Dissolve 10 mg of the compound in 10 mL of Methanol. 2. Add 10 mL of 1N NaOH. 3. Keep at room temperature for 2 hours. 4. Neutralize with 1N HCl and dilute for HPLC analysis.
Oxidation 1. Dissolve 10 mg of the compound in 10 mL of Methanol. 2. Add 1 mL of 30% H₂O₂. 3. Keep at room temperature for 24 hours, protected from light. 4. Dilute for HPLC analysis.
Thermal 1. Place a thin layer of the solid compound in a petri dish. 2. Heat in an oven at 80°C for 48 hours. 3. Dissolve a known quantity in solvent for HPLC analysis.
Photolytic 1. Dissolve 10 mg of the compound in 10 mL of Methanol. 2. Expose the solution to direct sunlight or a photostability chamber for 24 hours. 3. Analyze by HPLC.
Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from impurities and degradation products.

Objective: To quantify the purity of 7-Chloroquinoxaline-2-carboxylic acid.

Instrumentation & Conditions:

ParameterSpecification
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/PDA Detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm and 320 nm (or PDA scan 200-400 nm)
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~1 mg of compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 0.1 mg/mL solution.

Method Validation: Analyze the samples from the Forced Degradation Study (Protocol 1). A successful stability-indicating method will show baseline separation between the main peak of 7-Chloroquinoxaline-2-carboxylic acid and all peaks generated under the stress conditions. The peak purity function of a PDA detector can be used to confirm that the parent peak is spectrally pure in all samples. [11]

References

  • MDPI. (2024).
  • Journal of the Agricultural Chemical Society of Japan. (N/A). Structural Changes of Quinoxaline Derivatives, with Special Reference to 2-(2/,3/-Dihydroxypropyl).
  • Tokyo Chemical Industry. (2025).
  • Journal of the American Chemical Society. (2024).
  • ACS Publications. (2024).
  • MedCrave online. (2016).
  • ChemScene. (2025).
  • Research Journal of Pharmacy and Technology. (N/A).
  • Benchchem. (2025).
  • Sigma-Aldrich. (2025).
  • ECSA. (N/A).
  • Fisher Scientific. (2023).
  • PubMed. (2015). Detecting quinoxaline-2-carboxylic acid in animal tissues by using sensitive rapid enzyme-linked immunosorbent assay and time-resolved fluoroimmunoassay.
  • Euro Chlor. (N/A).
  • Guidechem. (N/A). 7-chloro-quinoxaline-2-carboxylic acid methyl ester 29821-66-7 wiki.
  • No-IP. (N/A). 6-Chloroquinoxaline-2-Carboxylic Acid: A High-Quality Chemical Compound.
  • Benchchem. (2025).
  • Cameo Chemicals. (N/A). 2-Quinoxalinecarboxylic acid.
  • PMC. (2024).
  • RSC Publishing. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
  • Analytical Sciences. (1999). Vol.15, Num.3.
  • ResearchGate. (2026). (PDF)
  • PMC. (2024).
  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential.
  • ResearchGate. (N/A). (PDF)
  • Czech Journal of Food Sciences. (N/A).
  • Semantic Scholar. (2010). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in.
  • ResearchGate. (2021). (PDF)
  • Journal of Food and Drug Analysis. (N/A). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring.
  • Benchchem. (2025). stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions.
  • TSM TheSafetyMaster Private Limited. (2023). Chlorine Storage and Handling: Protecting Lives and the Environment in Indian Process Industries.
  • New Journal of Chemistry (RSC Publishing). (N/A). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae.

Sources

Troubleshooting

Technical Support Center: Overcoming Cellular Toxicity of 7-Chloroquinoxaline-2-carboxylic acid

Welcome to the technical support center for researchers utilizing 7-Chloroquinoxaline-2-carboxylic acid (7-CQCA). This guide is designed for research scientists and drug development professionals who are encountering cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 7-Chloroquinoxaline-2-carboxylic acid (7-CQCA). This guide is designed for research scientists and drug development professionals who are encountering challenges with the in vitro cellular toxicity of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to help you navigate these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 7-CQCA in cell-based assays.

Q1: Why am I observing high levels of cytotoxicity with 7-CQCA even at low concentrations?

A1: 7-Chloroquinoxaline-2-carboxylic acid and its derivatives can exhibit significant cytotoxicity through various mechanisms. The quinoxaline scaffold is known to be biologically active and can induce apoptosis, generate reactive oxygen species (ROS), and interfere with essential cellular processes like DNA replication and kinase signaling.[1][2][3] The observed toxicity can be cell-line specific and dependent on the metabolic activity of the cells.

Q2: What is the primary mechanism of 7-CQCA-induced cell death?

A2: While direct studies on 7-CQCA are limited, the broader quinoxaline class of compounds often induces apoptosis.[1][4][5] This can occur through both the intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases-9 and -8, respectively.[5] Key indicators include an increased Bax/Bcl-2 ratio and the release of cytochrome c from mitochondria.[5][6] Additionally, some quinoxaline derivatives are known DNA-damaging agents, which can trigger apoptosis.[7]

Q3: Could the solvent I'm using be contributing to the toxicity?

A3: Yes. While DMSO is a common solvent, it can have its own cytotoxic effects, especially at concentrations above 0.5%. It is crucial to run a vehicle control (media with the same final concentration of DMSO) to distinguish between solvent-induced and compound-induced toxicity. If solvent toxicity is suspected, consider reducing the final DMSO concentration or exploring alternative, less toxic solvents.

Q4: How can I differentiate between true cytotoxicity and simple growth inhibition?

A4: This is a critical distinction. Many standard viability assays, like the MTT assay, measure metabolic activity, which can decrease if cells are merely growth-arrested (cytostatic) but not dead.[8][9] To confirm cell death (cytotoxicity), it is essential to use a secondary assay that measures membrane integrity, such as a Trypan Blue exclusion assay or a lactate dehydrogenase (LDH) release assay. For a more detailed analysis, using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[1][10]

Q5: Are there less toxic derivatives of 7-CQCA available?

A5: The toxicity of quinoxaline derivatives is highly dependent on the substitutions on the quinoxaline ring.[4][11] Structure-activity relationship (SAR) studies often reveal that minor chemical modifications can significantly reduce toxicity while maintaining or even enhancing the desired biological activity.[12] For example, replacing certain functional groups can alter the compound's interaction with off-target proteins or reduce its capacity to generate ROS.[4] It may be beneficial to screen a small library of related analogs if the primary compound proves too toxic for your experimental window.

Troubleshooting Guide: Managing Unexpected Cytotoxicity

This section provides a structured approach to diagnosing and solving specific problems encountered during your in vitro experiments with 7-CQCA.

Problem 1: High Cell Death Observed Across All Tested Concentrations

You've performed a dose-response experiment and find that even the lowest concentration of 7-CQCA causes significant cell death, leaving you with no therapeutic window.

Potential Cause Explanation Recommended Solution & Protocol
1. Intrinsic Compound Toxicity via Oxidative Stress Quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, are known to generate reactive oxygen species (ROS), leading to oxidative stress, mitochondrial damage, and subsequent apoptosis.[2][3][6][13]Co-treatment with an Antioxidant: Perform a co-treatment experiment with a ROS scavenger like N-acetylcysteine (NAC). This can help determine if the observed toxicity is ROS-mediated. See Protocol 1: ROS Scavenging Co-treatment.
2. Compound Precipitation 7-CQCA is a carboxylic acid and may have limited solubility in aqueous cell culture media, especially at higher concentrations or neutral pH.[14] Precipitated compound can cause physical stress to cells and lead to inconsistent, artificially high toxicity readings.Verify Solubility: 1. Prepare the highest concentration of your compound in media. 2. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. 3. Inspect for a pellet. 4. Visually inspect the wells of your assay plate under a microscope for precipitates. If precipitation is observed, lower the top concentration or explore the use of solubilizing agents (e.g., surfactants like Tween® 80 at low, non-toxic concentrations).
3. Off-Target Kinase Inhibition The quinoxaline scaffold is present in many kinase inhibitors.[1][15] 7-CQCA might be inhibiting one or more kinases essential for cell survival in your specific cell line, leading to potent cytotoxic effects.Broad-Spectrum Kinase Inhibitor Rescue: While complex, if you hypothesize a specific pathway is affected, you could attempt a rescue by activating downstream components. A more straightforward approach is to consult literature for known off-targets of quinoxaline-based compounds and select cell lines where those targets are less critical.
4. Assay Interference The compound itself may interfere with the chemistry of your viability assay. For example, it might directly reduce MTT tetrazolium salts, leading to a false signal, or quench the fluorescence of a reagent like resazurin (alamarBlue).Use an Orthogonal Viability Assay: Validate your primary assay results with a method that has a different detection mechanism. If you are using a metabolic assay (MTT, MTS, resazurin), confirm the results with a membrane integrity assay (LDH release, Trypan Blue) or a nuclear staining assay (e.g., Hoechst/PI staining).[8]
Problem 2: Results are Inconsistent Between Experiments

You run the same cytotoxicity assay on different days and get significantly different IC50 values.

Potential Cause Explanation Recommended Solution
1. Variability in Cell Health and Density Cells that are over-confluent, have been passaged too many times, or are stressed can show different sensitivities to toxic compounds. Inconsistent seeding density is a major source of variability.Standardize Cell Culture Practices: 1. Use cells within a defined, low passage number range. 2. Ensure you are seeding from a sub-confluent (log-phase growth) flask. 3. Use a cell counter to seed a precise number of cells per well. Allow cells to adhere and recover for 24 hours before adding the compound.
2. Compound Degradation 7-CQCA in solution may not be stable over time, especially when exposed to light or stored at improper temperatures. If you prepare a large stock and use it over several weeks, its potency may decrease.Fresh Compound Preparation: Prepare fresh serial dilutions of 7-CQCA from a frozen, concentrated stock for each experiment. Aliquot your primary stock in DMSO into single-use vials to avoid repeated freeze-thaw cycles.
3. Fluctuation in Incubation Conditions Minor variations in CO2 levels, temperature, or humidity in the incubator can affect cell growth rates and their response to treatment, altering the final viability readout.Monitor and Calibrate Equipment: Regularly check and calibrate your incubator's CO2 and temperature sensors. Ensure consistent humidity levels. When running an assay, try to use the same incubator and even the same shelf position to minimize environmental variables.

Visualization of Key Workflows & Pathways

Troubleshooting Workflow for Unexpected Cytotoxicity

This diagram outlines a logical sequence of steps to diagnose and address high levels of in vitro toxicity.

G A High Cytotoxicity Observed B Step 1: Validate Assay Integrity A->B C Run Orthogonal Assay (e.g., LDH, Trypan Blue) B->C D Results Concordant? C->D E Problem is Assay Artifact. Re-evaluate Primary Assay. D->E No F Step 2: Investigate Mechanism D->F Yes G Check for Compound Precipitation F->G H Co-treat with ROS Scavenger (NAC) F->H I Perform Annexin V/PI Apoptosis Assay F->I L Toxicity Confirmed as Intrinsic to Compound. G->L J Toxicity Mitigated? H->J I->L K Toxicity is ROS-Mediated. Consider ROS-resistant lines or antioxidant co-treatment. J->K Yes J->L No M Consider Structural Analogs or Dose/Time Reduction L->M

Caption: Decision tree for troubleshooting 7-CQCA cytotoxicity.

Proposed Mechanism: ROS-Mediated Apoptosis

This pathway illustrates how quinoxaline-class compounds can lead to cell death via oxidative stress.

G cluster_cell Cell A 7-CQCA Enters Cell B Mitochondrial Interaction A->B C Increased ROS Production (e.g., Superoxide) B->C D Oxidative Stress C->D E Mitochondrial Permeability Transition Pore (mPTP) Opening D->E F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Caspase-9) F->G H Caspase-3 Activation (Executioner Caspase) G->H I Apoptosis (DNA Fragmentation, Blebbing) H->I J NAC (Antioxidant) J->C Scavenges ROS

Caption: Pathway of ROS-induced apoptosis by quinoxalines.

Experimental Protocols

Protocol 1: ROS Scavenging Co-treatment Using N-acetylcysteine (NAC)

Objective: To determine if the cytotoxicity of 7-CQCA is mediated by the production of reactive oxygen species (ROS).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • 7-CQCA stock solution (e.g., 10 mM in DMSO)

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.

  • Preparation of Treatment Media: Prepare serial dilutions of 7-CQCA in complete medium at 2x the final desired concentration. Prepare a second set of these 7-CQCA dilutions, but this time supplement the medium with NAC to a final concentration of 2x your target (e.g., if final is 5 mM, prepare at 10 mM).

  • Controls: Prepare the following control media:

    • Medium only (untreated control)

    • Medium + highest DMSO concentration (vehicle control)

    • Medium + NAC at the final concentration (NAC-only control)

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared treatment and control media to the appropriate wells. You should have the following conditions:

      • Untreated

      • Vehicle

      • NAC only

      • 7-CQCA dose-response

      • 7-CQCA dose-response + NAC

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Mix thoroughly on a plate shaker to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis: Normalize the data to the vehicle control. Compare the IC50 curve of 7-CQCA alone to the curve of 7-CQCA + NAC. A significant rightward shift in the IC50 in the presence of NAC indicates that ROS production is a major contributor to the compound's toxicity.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the proportion of live, apoptotic, and necrotic cells following treatment with 7-CQCA.

Materials:

  • 6-well plates

  • Your cell line of interest

  • 7-CQCA stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (follow manufacturer's instructions)

  • 1x Binding Buffer (typically provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle control and selected concentrations of 7-CQCA (e.g., IC25, IC50, and IC75 as determined from a viability assay) for the desired duration.

  • Cell Harvesting:

    • Collect the culture medium from each well (this contains floating dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol (typically 5 µL of each).

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Set up quadrants based on unstained and single-stained controls.

      • Live cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Quantitative Data Summary

The cytotoxic potential of quinoxaline derivatives can vary significantly based on the cell line and the specific chemical structure. The table below summarizes reported IC50 values for various quinoxaline derivatives to provide a general reference range.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative 6c HepG-2 (Liver)1.53[16]
Quinoxaline Derivative 6c HuH-7 (Liver)3.06[16]
Quinoxaline Derivative IV PC-3 (Prostate)2.11[1]
Quinoxaline Derivative 25d MCF-7 (Breast)7.2[1]
Quinoxaline Derivative 25d HepG-2 (Liver)4.1[1]
Quinoxaline Derivative 4m A549 (Lung)9.32[4]
N-allyl quinoxaline 8 A549 (Lung)0.86[17]
N-allyl quinoxaline 8 MCF-7 (Breast)1.06[17]

Note: IC50 values are highly dependent on experimental conditions, including incubation time and assay method. These values should be used as a comparative guide only.

References

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available from: [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Cells. Available from: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Available from: [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Tropical Journal of Pharmaceutical Research. Available from: [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Physiology. Available from: [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs. Available from: [Link]

  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Bulletin of the Korean Chemical Society. Available from: [Link]

  • A Dual-Protein Cascade Reaction for the Regioselective Synthesis of Quinoxalines. Organic Letters. Available from: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Available from: [Link]

  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Drug Metabolism Reviews. Available from: [Link]

  • Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. Toxicology. Available from: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry. Available from: [Link]

  • [1][4][7]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. International Journal of Biochemistry Research & Review. Available from: [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. Available from: [Link]

  • The certain examples of Quinoxaline-based drugs against various targets. ResearchGate. Available from: [Link]

  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

  • Autophagy inhibitor chloroquine increases sensitivity to cisplatin in QBC939 cholangiocarcinoma cells by mitochondrial ROS. PLOS ONE. Available from: [Link]

  • Cellular Toxicity of Surfactants Used as Herbicide Additives. Journal of Korean Medical Science. Available from: [Link]

  • Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. bioRxiv. Available from: [Link]

  • Anti Cancer Potential of some Indole based Quinoxaline Derivatives against. Research Journal of Pharmacy and Technology. Available from: [Link]

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  • 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex. Journal of Neurochemistry. Available from: [Link]

  • Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... ResearchGate. Available from: [Link]

  • Roles of ROS mediated oxidative stress and DNA damage in 3-methyl-2-quinoxalin benzenevinylketo-1, 4-dioxide-induced immunotoxicity of Sprague-Dawley rats. Food and Chemical Toxicology. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Pharmacological Validation of 7-Chloroquinoxaline-2-carboxylic acid as a Glycine Site NMDA Receptor Antagonist

This guide provides a comprehensive framework for the pharmacological validation of 7-Chloroquinoxaline-2-carboxylic acid as a putative receptor antagonist. Drawing from established principles in receptor pharmacology, w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacological validation of 7-Chloroquinoxaline-2-carboxylic acid as a putative receptor antagonist. Drawing from established principles in receptor pharmacology, we present a logical, multi-tiered approach to characterize the binding affinity, functional activity, and selectivity of this compound. The narrative is structured to not only provide protocols but to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating workflow for researchers in drug discovery and neuroscience.

The N-methyl-D-aspartate (NMDA) receptor is a critical ligand-gated ion channel that mediates excitatory neurotransmission and is implicated in a host of neurological processes and pathologies, from synaptic plasticity to excitotoxicity-driven neurodegeneration.[1] A unique feature of the NMDA receptor is its requirement for the binding of a co-agonist, glycine, to the GluN1 subunit for channel activation to occur.[2][3] This strychnine-insensitive glycine binding site represents a key therapeutic target for modulating NMDA receptor activity.[4] The quinoxaline scaffold is a well-established chemical motif found in numerous antagonists of this site.[5][6] Based on this structural precedent, we hypothesize that 7-Chloroquinoxaline-2-carboxylic acid (7-Cl-QCA) acts as an antagonist at the NMDA receptor glycine site. This guide outlines the necessary experiments to validate this hypothesis, comparing its potential performance against well-characterized antagonists.

Part 1: Determination of Binding Affinity at the NMDA Receptor Glycine Site

The foundational step in validating a receptor antagonist is to confirm its physical interaction with the target protein. A competitive radioligand binding assay is the gold standard for quantifying this interaction, allowing for the determination of the compound's inhibition constant (Kᵢ), a measure of its binding affinity.

Causality Behind Experimental Design

We employ a competitive binding paradigm to measure how effectively our unlabeled test compound, 7-Cl-QCA, competes with a radiolabeled ligand that has a known high affinity for the glycine binding site. This approach is advantageous as it does not require direct labeling of the test compound. The choice of radioligand is critical; [³H]glycine can be used, but a higher affinity radiolabeled antagonist, such as [³H]DCKA (5,7-dichlorokynurenic acid), often provides a more robust assay window. The use of Triton X-100-treated synaptic membranes is a standard procedure designed to remove endogenous glutamate and glycine and better expose the receptor binding sites.[5]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize rat forebrains in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in buffer and treat with 0.05% Triton X-100 for 15 minutes at 37°C to dissociate endogenous ligands.

    • Wash the membranes repeatedly by centrifugation to remove the detergent and endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer (e.g., 50 mM Tris-acetate, pH 7.4) and determine the protein concentration via a Bradford or BCA assay.

  • Assay Execution:

    • In a 96-well plate, combine the synaptic membranes (50-100 µg protein), a fixed concentration of the radioligand (e.g., 2-5 nM [³H]DCKA), and a range of concentrations of the test compound (7-Cl-QCA) or known comparators.

    • To determine non-specific binding, include wells with an excess of a non-radiolabeled, high-affinity ligand (e.g., 1 mM glycine).

    • Incubate the plate at 4°C for 30-60 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Comparative Binding Affinity Data (Hypothetical)
CompoundChemical ClassKᵢ at Glycine Site (nM)Reference
7-Cl-QCA (Test) Quinoxaline Carboxylic Acid150 Hypothetical Data
7-Chlorokynurenic Acid (7-CKA)Kynurenic Acid Derivative300[7]
DCQXQuinoxaline120[5]

Part 2: Functional Characterization of Receptor Antagonism

Demonstrating that 7-Cl-QCA binds to the receptor is crucial, but it does not confirm its function. The next essential step is to determine if this binding event translates into a functional inhibition of receptor activity. For an ion channel like the NMDA receptor, electrophysiology provides a direct, real-time readout of function.

Causality Behind Experimental Design

Two-electrode voltage clamp (TEVC) recordings from Xenopus laevis oocytes expressing recombinant NMDA receptors (e.g., human GluN1/GluN2A) offer a highly controlled system to study drug-receptor interactions. This heterologous expression system allows for the precise definition of the receptor subtype being studied. By applying the agonists (glutamate and glycine) and measuring the resulting ion current, we can construct a concentration-response curve. The addition of an antagonist will cause a shift in this curve. The nature of this shift, as analyzed by a Schild regression, reveals the mechanism of antagonism. A rightward parallel shift with a Schild slope of 1 is the hallmark of competitive antagonism, indicating that the antagonist and agonist are competing for the same binding site.[7]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Oocyte Preparation:

    • Surgically harvest oocytes from a female Xenopus laevis frog.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a Mg²⁺-free external solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at -70 mV.

    • Establish a baseline glycine concentration-response curve by applying increasing concentrations of glycine in the presence of a saturating concentration of glutamate (e.g., 100 µM).

    • After a washout period, pre-incubate the oocyte with a fixed concentration of 7-Cl-QCA for 2-3 minutes.

    • Generate a second glycine concentration-response curve in the continued presence of 7-Cl-QCA.

    • Repeat this process for several different concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • Determine the EC₅₀ of glycine in the absence and presence of each concentration of the antagonist.

    • Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.

    • Construct a Schild plot by graphing log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.

    • Perform a linear regression on the Schild plot. A slope of approximately 1.0 indicates competitive antagonism. The x-intercept provides the pA₂, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to restore the original response (and is equal to the Kₑ for a competitive antagonist).

Comparative Functional Antagonism Data (Hypothetical)
CompoundIC₅₀ vs. 10µM Glycine (µM)Schild SlopepA₂Mode of Antagonism
7-Cl-QCA (Test) 0.85 1.05 6.9 Competitive
7-CKA1.20.986.7Competitive[7]
DCQX0.51.017.1Competitive

Part 3: Profiling Antagonist Selectivity

A therapeutically viable antagonist should exhibit high selectivity for its intended target to minimize the risk of off-target effects. Therefore, the final validation phase involves screening 7-Cl-QCA against a panel of related receptors.

Causality Behind Experimental Design

The primary selectivity concerns are for other glutamate receptor subtypes (AMPA, Kainate) and, critically, the inhibitory strychnine-sensitive glycine receptor (GlyR).[8] Antagonism at AMPA/Kainate receptors would lead to broad inhibition of fast excitatory neurotransmission, while activity at inhibitory GlyRs, which are primarily located in the spinal cord and brainstem, could produce unintended effects on motor control and sensory processing.[8] Testing against these receptors using similar binding or functional assays provides a clear profile of the compound's specificity.

Experimental Protocol: Selectivity Screening
  • AMPA/Kainate Receptor Functional Assay:

    • Use TEVC in oocytes or patch-clamp on cultured neurons.

    • Test the ability of 7-Cl-QCA (at a high concentration, e.g., 100 µM) to inhibit currents evoked by AMPA or Kainate, respectively.

  • Inhibitory Glycine Receptor (GlyR) Functional Assay:

    • Express α1 subunit homomeric GlyRs in oocytes.

    • Test the ability of 7-Cl-QCA to inhibit currents evoked by glycine. This assay must be performed in the absence of glutamate.

    • As a positive control, confirm that the evoked currents are blocked by the classic GlyR antagonist, strychnine.

Comparative Selectivity Profile (Hypothetical)
CompoundNMDA (GluN1/N2A) IC₅₀ (µM)AMPA (GluA1) % Inhibition @ 100µMKainate (GluK2) % Inhibition @ 100µMGlyR (α1) % Inhibition @ 100µM
7-Cl-QCA (Test) 0.85 < 5% < 2% < 10%
7-CKA1.2< 10%< 5%< 10%
DCQX0.5~20%~15%< 5%

Visualizations: Workflows and Mechanisms

To clarify the experimental logic and the proposed mechanism of action, the following diagrams are provided.

Validation_Workflow cluster_0 Tier 1: Binding Characterization cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Selectivity Profiling BindingAssay Competitive Radioligand Binding Assay Calc_Ki Determine IC50 Calculate Ki BindingAssay->Calc_Ki Displacement Curve Decision1 Is Ki in desired range? Calc_Ki->Decision1 Electrophys Two-Electrode Voltage Clamp (TEVC) on Oocytes Schild Schild Analysis Electrophys->Schild Dose-Ratio Calculation Decision2 Is antagonism competitive? Schild->Decision2 Selectivity Screening Panel: - AMPA Receptor - Kainate Receptor - Inhibitory GlyR Profile Generate Selectivity Profile Selectivity->Profile Decision3 Is compound selective? Profile->Decision3 Start Hypothesis: 7-Cl-QCA is an NMDA Glycine Site Antagonist Start->BindingAssay Decision1->Electrophys Yes Stop Re-evaluate or Discontinue Decision1->Stop No Decision2->Selectivity Yes Decision2->Stop No End Validation Confirmed: 7-Cl-QCA is a Selective Competitive Antagonist Decision3->End Yes Decision3->Stop No

Caption: A workflow diagram illustrating the tiered approach to antagonist validation.

NMDA_Receptor_Mechanism Proposed Antagonistic Mechanism at the NMDA Receptor GluN1 GluN1 Subunit Glycine Site Channel Ion Channel (Closed) GluN2 GluN2 Subunit Glutamate Site Glutamate Glutamate (Agonist) Glutamate->GluN2:g Binds Glycine Glycine (Co-agonist) Glycine->GluN1:g Binding Blocked Antagonist 7-Cl-QCA (Antagonist) Antagonist->GluN1:g Competitively Binds

Caption: The proposed mechanism of 7-Cl-QCA at the NMDA receptor.

References

  • Title: Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors Source: The Journal of Neuroscience URL: [Link]

  • Title: Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor Source: The Journal of Physiology URL: [Link]

  • Title: The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications Source: PubMed URL: [Link]

  • Title: Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions Source: PubMed URL: [Link]

  • Title: Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia Source: Frontiers in Psychiatry URL: [Link]

  • Title: Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent Source: RSC Publishing URL: [Link]

  • Title: 7-Chloro-4,5-dihydro-8-(1,2,4-triazol-4-yl)-4-oxo-1,2,4-triazolo[1, 5-a]quinoxaline-2- carboxylates as novel highly selective AMPA receptor antagonists Source: PubMed URL: [Link]

  • Title: Prediction of Glycine/NMDA Receptor Antagonist Inhibition from Molecular Structure Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex Source: PubMed URL: [Link]

  • Title: Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis Source: ACS Omega URL: [Link]

  • Title: In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay Source: Frontiers in Pharmacology URL: [Link]

  • Title: In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo Source: British Journal of Pharmacology URL: [Link]

  • Title: In vitro binding Assays – Cell Based Assays Source: Chelatec URL: [Link]

  • Title: Synthesis and AMPA Receptor Antagonistic Activity of a Novel Class of Quinoxalinecarboxylic Acid With a Substituted Phenyl Group at the C-7 Position Source: PubMed URL: [Link]

  • Title: Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites Source: PubMed URL: [Link]

  • Title: Synthesis and biological activity of quinoxaline derivatives Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor Source: PubMed URL: [Link]

  • Title: Inhibitory Glycine Receptors: An Update Source: PMC - NIH URL: [Link]

Sources

Comparative

Benchmarking 7-Chloroquinoxaline-2-carboxylic acid toxicity in bacterial strains

Benchmarking 7-Chloroquinoxaline-2-carboxylic Acid Toxicity: Direct Antimicrobial Efficacy vs. Directed Biosynthesis Amplification The evaluation of small-molecule toxicity in bacterial strains often requires looking bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7-Chloroquinoxaline-2-carboxylic Acid Toxicity: Direct Antimicrobial Efficacy vs. Directed Biosynthesis Amplification

The evaluation of small-molecule toxicity in bacterial strains often requires looking beyond direct inhibitory effects. 7-Chloroquinoxaline-2-carboxylic acid (7-CQCA) presents a unique benchmarking paradigm. While it possesses intrinsic, albeit moderate, antimicrobial properties as a standalone compound, its true toxicological potential is unlocked when it is utilized as an exogenous precursor in directed biosynthesis[1].

This guide objectively compares the toxicity of 7-CQCA against its unhalogenated parent, Quinoxaline-2-carboxylic acid (QCA) , and alternative analogues like 6-Methylquinoline-2-carboxylic acid (6-MQCA) . We will benchmark these compounds across two distinct phases: their direct small-molecule toxicity and their amplified toxicity when incorporated into macrocyclic depsipeptides (echinomycin analogues) by Streptomyces echinatus.

Phase 1: Direct Antimicrobial Toxicity Benchmarking

As a standalone molecule, the quinoxaline scaffold acts as a basic pharmacophore that disrupts bacterial metabolic processes[2]. The addition of a chlorine atom at the 7-position in 7-CQCA increases the molecule's lipophilicity (LogP). This structural modification enhances the compound's ability to partition into and penetrate the lipid-rich domains of bacterial cell membranes, generally resulting in lower Minimum Inhibitory Concentration (MIC) values compared to the un-substituted QCA.

Table 1: Direct Antimicrobial Efficacy (MIC in µg/mL)

Note: Values are representative benchmarks for free carboxylic acid derivatives.

CompoundS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
7-CQCA (Halogenated) 6432>256>256
QCA (Parent) 12864>256>256
6-MQCA (Alternative) 128128>256>256
Ciprofloxacin (Control) 0.50.251.02.0
Protocol 1: Self-Validating Broth Microdilution Assay

To ensure trustworthiness and eliminate optical density artifacts caused by compound precipitation, this protocol utilizes resazurin as a metabolic redox indicator.

  • Inoculum Preparation: Cultivate bacterial strains in Mueller-Hinton Broth (MHB) to the exponential growth phase. Adjust the suspension to a McFarland standard of 0.5 (approx. 1.5×108 CFU/mL), then dilute 1:100 in fresh MHB.

  • Compound Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of 7-CQCA, QCA, and 6-MQCA (range: 512 µg/mL to 1 µg/mL) in MHB.

    • Causality Check: Maintain a constant DMSO concentration (<1% v/v) across all wells to prevent solvent-induced toxicity from confounding the results.

  • Control Integration:

    • Positive Control: Ciprofloxacin (validates strain susceptibility).

    • Negative Control: MHB + 1% DMSO + Inoculum (validates baseline growth).

    • Sterility Control: MHB + 1% DMSO only.

  • Incubation & Indicator Addition: Inoculate wells with 50 µL of the bacterial suspension. Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Endpoint Determination: Intact, metabolically active cells reduce blue resazurin to pink resorufin. The MIC is strictly defined as the lowest compound concentration that prevents this color shift, confirming bactericidal or bacteriostatic action.

Phase 2: Directed Biosynthesis and Toxicity Amplification

The most profound application of 7-CQCA is its role as a chromophore precursor. Streptomyces echinatus naturally produces echinomycin, a potent bis-intercalating antibiotic that utilizes QCA as its twin chromophores. The nonribosomal peptide synthetase (NRPS) machinery of S. echinatus—specifically the TrsII, TrsIII, and TrsIV enzymes—exhibits substrate promiscuity[3].

When 7-CQCA is fed to the fermentation broth, the TrsII enzyme activates it via adenylation and thioesterification, incorporating the halogenated analogue into the depsipeptide ring[1]. The resulting bis-7-chloro-echinomycin exhibits exponentially amplified toxicity because the electron-withdrawing chlorine atoms strengthen π−π stacking interactions during DNA bis-intercalation, leading to catastrophic inhibition of RNA synthesis in target bacteria.

Pathway Precursor 7-CQCA (Exogenous Precursor) Activation Adenylation (TrsII) Thioester Formation Precursor->Activation ATP Assembly NRPS Assembly Line (TrsII, III, IV) Activation->Assembly Amino Acids Product Bis-7-chloro-echinomycin (Potent Antimicrobial) Assembly->Product Dimerization Target DNA Bis-intercalation (Bacterial Cell Death) Product->Target Binding

Fig 1. NRPS-mediated directed biosynthesis pathway incorporating 7-CQCA.

Table 2: Amplified Toxicity via Directed Biosynthesis (MIC in µg/mL)

Note: Toxicity of the purified macrocyclic products against Gram-positive strains.

Biosynthetic ProductPrecursor FedS. aureusB. subtilis
Bis-7-chloro-echinomycin 7-CQCA0.050.02
Echinomycin (Wild-type) None (Endogenous QCA)0.100.05
Bis-6-methyl-echinomycin 6-MQCA0.200.10
Protocol 2: Precursor-Directed Fermentation and Extraction

This protocol isolates the amplified macrocyclic toxins for downstream benchmarking.

  • Seed Culture: Inoculate Streptomyces echinatus A8331 spores into a maltose minimal salts medium. Incubate at 28°C for 48 hours at 200 rpm to establish robust biomass (trophophase).

  • Precursor Feeding: Aseptically supplement the culture with 7-CQCA (dissolved in minimal methanol) to a final concentration of 1 mM.

    • Causality Check: Feeding the precursor at 48 hours avoids the initial growth inhibition caused by the free acid's direct toxicity, allowing the bacteria to process the analogue during the secondary metabolite production phase (idiophase).

  • Fermentation & Harvest: Continue incubation for an additional 96 hours. Centrifuge the broth at 8,000 x g to separate the mycelial mass from the supernatant.

  • Solvent Extraction: Extract the mycelial mass and supernatant twice with equal volumes of chloroform. The lipophilic nature of the depsipeptide ensures it partitions completely into the organic phase.

  • HPLC Purification: Concentrate the organic layer in vacuo and purify via reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). Monitor absorbance at 243 nm and 325 nm to isolate the bis-7-chloro-echinomycin fraction for subsequent MIC testing (as per Protocol 1).

Logical Workflow Summary

The benchmarking of 7-CQCA necessitates a dual-phase approach. Direct testing evaluates its baseline efficacy, while directed biosynthesis reveals its capacity to engineer next-generation bis-intercalators with sub-microgram potency.

Workflow cluster_0 Phase 1: Direct Toxicity cluster_1 Phase 2: Directed Biosynthesis Start Compound Selection 7-CQCA vs. Alternatives Broth Broth Microdilution (MIC/MBC) Start->Broth Ferm S. echinatus Fermentation Start->Ferm GramP Gram-Positive Strains (S. aureus, B. subtilis) Broth->GramP GramN Gram-Negative Strains (E. coli, P. aeruginosa) Broth->GramN Extract HPLC Purification (Bis-intercalators) Ferm->Extract Tox Amplified Toxicity Assay (Echinomycin Analogues) Extract->Tox

Fig 2. Dual-phase benchmarking workflow for 7-CQCA toxicity evaluation.

References

  • Directed biosynthesis of novel derivatives of echinomycin by Streptomyces echinatus. I. Effect of exogenous analogues of quinoxaline-2-carboxylic acid on the fermentation. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzkHl3J2NvZpYxj82KsTnSvVFsF4zEu0mYogEv3KFkC0l5CS6gw5_S2scumvZYjCsUuMDe6E2NqHYF60NtyOWw5tKNj_tBmUri_EaKXAwlGGGgvgsDBDuJMrHC-qeMJLqspGk=]
  • Functional cross-talk between fatty acid synthesis and nonribosomal peptide synthesis in quinoxaline antibiotic-producing streptomycetes. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5IKksfHLBFpoTM_ncSN0Ixky_wtk89cvNODtXaxkfKK2MIyJxaTmuXOEAQ5LJU4uabPzUS1CfQD5od1hU3iYS1MWb8odYZrHoWiFDuW7EzfQsV_qN2_TQ9Ki27FheoZBxrq13]
  • Echinomycin: A Journey of Challenges. The University of Jordan.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgeWF2asHMe0DXOTzhIWD9Ww6kXspC4ozh-5S3AJb9DD93FK71EPshade74iSjf4qkZqY5eI_IxAf14-UbCUP_Jf6RgHw_6IPUuFd2tt1iiinKwQM5DvXEJGYuetUxlDOsymGSJbVA_ECBjLpfvgQhHkYLWfSI36dplToS80s=]
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential. Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5rjQUIXXnJ8uOJjC20lKrmEDvMm2eIkKNlkda2bBaspSZLXQ0NHOFsSHCdaWA6u2VblVBu2KeuDSLZ53Zegg7py60pHCqb5-bhfPC5Q538cw-6nwBjENJ4IeU_D4s3K5gWk3V9EdY-R17jV-qHjrdNP1QkhrIYGi7BhrdM8-mSY_3zb4YI6OqoUAJ8sDjsRM36kx8Bq0wj0T1ExWxvbqR4tBKvUqMhcAbBOVmYhT8WGZFRnC3n-8-UVYWBNgyap9Mi4hPawy_YvBP8qoq7JGov6-fOY1s37TGaGZWhkIz9UcomA4i1QJ5IU6apKLkRlpuzF4w3Cy2d3VBp-hWRK7BN8Ai5gsS7yOvJqHi7VR8q9oq6EfiUQ==]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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7-Chloroquinoxaline-2-carboxylic acid
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